N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide
Overview
Description
N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide is a fluorinated polymer Fluorinated polymers are generally known for their high mechanical strength, high thermal stability, chemical inertness, low dielectric constants, and low water absorptivity .
Mode of Action
It is known that fluorinated polymers interact with their targets by providing unique properties such as high thermal stability and low surface energy . These properties make them suitable for various applications, including the development of low refractive index optical materials and various optoelectronics .
Biochemical Pathways
Fluorinated polymers are known to be used in the fabrication of high-quality and high-performance functional thin films .
Pharmacokinetics
Due to its chemical structure, it is expected to have low solubility in water , which could impact its bioavailability.
Result of Action
It is known that fluorinated polymers can contribute to the development of various optoelectronics, including organic photovoltaics, organic field-effect transistors (ofets), and polymer light-emitting diodes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the thermal stability of the compound . Additionally, the presence of water can influence its solubility .
Biochemical Analysis
Biochemical Properties
Similar fluorinated compounds have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of strong hydrogen bonds due to the high electronegativity of fluorine .
Cellular Effects
Fluorinated compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide in animal models have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide undergoes various chemical reactions, including:
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Addition Reactions: Typically involve reagents like hydrogen halides or halogens.
Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution Reactions: Often require strong bases or nucleophiles.
Major Products Formed:
Addition Reactions: Result in the formation of haloalkanes or other addition products.
Polymerization: Produces fluorinated polymers with high thermal stability and chemical resistance.
Substitution Reactions: Yield substituted derivatives with modified properties.
Scientific Research Applications
N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers for coatings, adhesives, and sealants.
Biology: Employed in the development of bio-compatible materials due to its chemical inertness and stability.
Medicine: Investigated for its potential in drug delivery systems and medical devices.
Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl prop-2-enoate
Comparison: N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide is unique due to the presence of the amide group, which imparts different chemical properties compared to its ester counterparts. The amide group enhances its stability and allows for additional hydrogen bonding interactions, making it suitable for specific applications where such properties are desired.
Properties
IUPAC Name |
N-(2,2,3,3,4,4,4-heptafluorobutyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F7NO/c1-2-4(16)15-3-5(8,9)6(10,11)7(12,13)14/h2H,1,3H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHHHGUOQBSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895687 | |
Record name | N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-65-7 | |
Record name | N-(2,2,3,3,4,4,4-Heptafluorobutyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.